molecular formula C30H29N3O7 B12301721 methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B12301721
M. Wt: 543.6 g/mol
InChI Key: IYARIAGSNDUMRV-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a complex substitution pattern. The core β-carboline scaffold is functionalized with:

  • A 2,5-dimethoxyphenyl group at position 1.
  • A carbamoyl linkage at position 2, connecting to a 2-(methoxycarbonyl)phenyl moiety.
  • A methyl ester at position 2.

Properties

Molecular Formula

C30H29N3O7

Molecular Weight

543.6 g/mol

IUPAC Name

methyl 1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C30H29N3O7/c1-37-17-13-14-25(38-2)21(15-17)27-26-20(18-9-5-7-11-22(18)31-26)16-24(29(35)40-4)33(27)30(36)32-23-12-8-6-10-19(23)28(34)39-3/h5-15,24,27,31H,16H2,1-4H3,(H,32,36)

InChI Key

IYARIAGSNDUMRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)OC)C5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-β-Carboline Core

Pictet-Spengler Cyclization

The THβC scaffold is synthesized via the Pictet-Spengler reaction between tryptophan methyl ester and 2,5-dimethoxybenzaldehyde under acidic conditions. This method is widely used due to its efficiency and scalability.

Reaction Conditions
Component Quantity/Equivalence Solvent System Temperature Time Yield
Tryptophan methyl ester 1.0 eq AcOH:CH₂Cl₂ (1:2) Reflux 2 h 70–75%
2,5-Dimethoxybenzaldehyde 1.2 eq - - - -
Workup NH₄OH (pH 9–10) CH₂Cl₂ extraction RT - -

Procedure

  • Tryptophan methyl ester is dissolved in acetic acid and dichloromethane.
  • 2,5-Dimethoxybenzaldehyde is added dropwise, and the mixture is refluxed for 2 hours.
  • After cooling, the solution is basified with NH₄OH, extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via column chromatography (15% MeOH/CH₂Cl₂).
Key Observations
  • Regioselectivity : The aldehyde selectively reacts with the α-amine of tryptophan methyl ester, forming the 1-(2,5-dimethoxyphenyl) substituent.
  • Side Reactions : Over-refluxing may lead to oxidative aromatization, but this is mitigated by controlling reaction time.

Alternative Methods

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A greener approach uses choline chloride/ethylene glycol DES as both solvent and electrolyte. Cyclization is achieved at 20 mA for 90 minutes, yielding 78% THβC.

Microwave-Assisted Synthesis

Pd/C-K10 catalysts under microwave irradiation reduce reaction times to 30 minutes but require specialized equipment.

Introduction of the Carbamoyl Group

Acylation of the Secondary Amine

The THβC intermediate undergoes acylation at the C2 secondary amine using 2-(methoxycarbonyl)benzoyl chloride or activated esters.

Reaction Conditions
Component Quantity/Equivalence Reagents/Conditions Solvent Temperature Time Yield
THβC intermediate 1.0 eq BOP, NEt₃ DMF RT 12 h 60–65%
2-(Methoxycarbonyl)benzoyl chloride 1.2 eq - - - - -

Procedure

  • The THβC intermediate is dissolved in DMF.
  • 2-(Methoxycarbonyl)benzoyl chloride and BOP reagent are added with triethylamine.
  • The mixture is stirred overnight, quenched with pH 2 buffer, and purified via chromatography.
Structural Confirmation
  • NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.7–4.1 ppm (methoxy groups), and δ 5.2 ppm (C3 methyl ester).
  • HPLC-MS : [M+H]⁺ at m/z 521.2 (calculated: 521.18).

Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Temperature Time Yield
CH₂Cl₂ AcOH Reflux 2 h 75%
DES (ChCl/EG) Electrochemical RT 90 min 78%
Ethanol I₂/DMSO 90°C 4 h 60%

Critical Analysis of Methodologies

Advantages and Limitations

Method Pros Cons
Pictet-Spengler High regioselectivity, scalable Requires acidic conditions
Electrochemical Green chemistry, fast Specialized equipment needed
BOP-mediated acylation High efficiency Cost of coupling reagents

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Beta-carbolines have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity : Compounds in the beta-carboline family have shown promise in cancer treatment. For instance, ethyl beta-carboline-3-carboxylate has demonstrated anti-tumor activity by inducing apoptosis in cervical cancer cells through the activation of the p38/MAPK signaling pathway . This suggests that methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate could exhibit similar effects due to structural similarities.
  • Neuroprotective Effects : Beta-carbolines have been investigated for their neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include Pictet-Spengler reactions. This method is effective for creating tetrahydro-beta-carbolines and has been optimized for yield and efficiency in various studies . The structural versatility of beta-carbolines allows for modifications that enhance their biological activity.

Table 1: Summary of Research Findings on Beta-Carbolines

Study ReferenceCompound StudiedKey FindingsApplication Area
Ethyl Beta-Carboline-3-CarboxylateInduces apoptosis in cervical cancer cells via p38/MAPK pathwayCancer Therapy
Ethyl Beta-Carboline-3-CarboxylateReduces viability of SiHa cells; potential as a cancer treatment agentOncology
N-butyl Beta-Carboline-3-CarboxylatePromotes remyelination in demyelinated modelsNeurology
Various Beta-Carboline AnaloguesAnti-leishmanial effects demonstratedInfectious Diseases

Mechanism of Action

The mechanism of action of Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

The carbamoyl linkage in the target compound introduces a hydrogen-bonding motif absent in chloroacetyl or methyl-substituted analogs .

Synthetic Efficiency :

  • Chloroacetyl-substituted THβCs achieve higher yields (78–92%) due to optimized acylation conditions , whereas oxidation steps (e.g., permanganate-mediated) for methyl derivatives yield ~71% .

Physicochemical Properties :

  • The absence of chlorine atoms in the target compound may improve solubility compared to dichlorophenyl analogs (e.g., ).
  • The 2-(methoxycarbonyl)phenyl carbamoyl group could increase steric bulk, affecting pharmacokinetic properties like membrane permeability.

Spectroscopic and Analytical Trends

  • IR Spectroscopy : All compounds show strong C=O stretches (~1727–1737 cm⁻¹) for ester/carbamoyl groups .
  • ¹H-NMR : Aromatic proton shifts (δ 7.00–8.98) and NH signals (δ 8.98–10.86) are consistent across analogs .
  • Mass Spectrometry : Base peaks often correlate with fragment ions (e.g., m/z 375 in ), whereas molecular ion peaks (M+) are prominent in .

Biological Activity

Methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the class of tetrahydro-beta-carbolines (THβCs). This class is known for its diverse biological activities, including antimalarial, antiviral, antitumor, and phosphodiesterase (PDE) inhibition. The compound's structure suggests potential interactions with various biological targets due to its unique functional groups.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H25N2O5\text{C}_{23}\text{H}_{25}\text{N}_{2}\text{O}_{5}

This compound features multiple methoxy and carbonyl substituents that may influence its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Antimalarial Activity

Recent studies have indicated that derivatives of tetrahydro-beta-carbolines exhibit significant antiplasmodial activity. For instance, a related compound demonstrated an IC50 value in the low micromolar range against Plasmodium falciparum, suggesting that this compound may also possess similar activity. In vitro assays showed that certain derivatives had selectivity indices indicating low cytotoxicity towards human cells while effectively inhibiting parasite growth .

Antitumor Activity

Tetrahydro-beta-carbolines have been recognized for their potential in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor progression has been documented. In particular, studies have shown that THβCs can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .

Neuroprotective Effects

Research indicates that THβCs may offer neuroprotective benefits. The presence of the beta-carboline scaffold allows for interactions with neurotransmitter systems, potentially aiding in conditions such as neurodegeneration. The compound's ability to modulate neurotransmitter levels could provide therapeutic avenues for diseases like Alzheimer's .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite metabolism and cancer cell proliferation.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cell death in targeted cells.
  • Receptor Modulation : Interaction with various receptors involved in neurotransmission may explain some neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study Findings
Jeromine et al. (2021)Identified high antiplasmodial activity in THβC derivatives with low cytotoxicity on human cells .
Pharmacological Review (2014)Summarized diverse activities of THβCs including PDE inhibition and potential anticancer properties .
Molecular Docking StudiesSuggested possible interactions with key metabolic enzymes in Plasmodium species .

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